Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate
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Overview
Description
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a pyridine ring fused to an oxazole ring, with an ethyl ester group attached to the oxazole ring. The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst to form the oxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of compounds with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and oxazole rings in this compound sets it apart, providing distinct chemical and biological properties that make it a valuable compound for further research and development .
Biological Activity
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring fused with a dihydrooxazole structure. The synthesis typically involves the reaction of 2-pyridinecarboxaldehyde with appropriate reagents under basic conditions to form the desired compound. The process may utilize solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and reagents like sodium hydride or potassium carbonate to optimize yields and purity.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown it to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, leading to programmed cell death.
Case Study: MCF-7 Breast Cancer Cells
In a study involving MCF-7 cells, treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 70% compared to control) after 48 hours . Flow cytometry analysis confirmed an increase in apoptotic cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as DNA gyrase in bacteria and topoisomerases in cancer cells.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have expanded the understanding of this compound's potential applications:
- Antiviral Activity : Preliminary data suggest that this compound may inhibit viral replication in vitro, particularly against influenza virus strains.
- Neuroprotective Effects : In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 5-pyridin-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-5-3-4-6-12-8/h3-7,9-10H,2H2,1H3 |
InChI Key |
SMYGZBBOSAFJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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